molecular formula C20H34O4 B160263 11-Deoxy prostaglandin F2beta CAS No. 37786-07-5

11-Deoxy prostaglandin F2beta

Cat. No.: B160263
CAS No.: 37786-07-5
M. Wt: 338.5 g/mol
InChI Key: YRFLKMLJQWGIIZ-LVJWDHJUSA-N
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Description

11-Deoxy prostaglandin F2beta is a prostanoid, a class of bioactive lipids derived from arachidonic acid. It is an analog of prostaglandin F2beta, characterized by the absence of a hydroxyl group at the 11th position. This compound plays a significant role in various physiological processes and has been studied for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Deoxy prostaglandin F2beta typically involves the following steps:

    Starting Material: The synthesis begins with a suitable prostaglandin precursor.

    Reduction: The 11-hydroxy group of the precursor is selectively reduced to form the 11-deoxy derivative.

    Purification: The product is purified using chromatographic techniques to achieve high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 11-Deoxy prostaglandin F2beta undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Further reduction can modify the existing functional groups.

    Substitution: Substitution reactions can introduce new substituents at specific positions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products: The major products formed from these reactions include various hydroxylated, halogenated, and alkylated derivatives of this compound .

Scientific Research Applications

11-Deoxy prostaglandin F2beta has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 11-Deoxy prostaglandin F2beta involves its interaction with specific prostaglandin receptors. Upon binding to these receptors, it activates intracellular signaling pathways, leading to various physiological effects. The primary molecular targets include G-protein-coupled receptors, which mediate the compound’s effects on inflammation, smooth muscle contraction, and other processes .

Comparison with Similar Compounds

    Prostaglandin F2alpha: A closely related compound with a hydroxyl group at the 11th position.

    Prostaglandin E2: Another prostanoid with distinct biological activities.

    Prostaglandin D2: Known for its role in allergic responses and inflammation.

Uniqueness: 11-Deoxy prostaglandin F2beta is unique due to the absence of the 11-hydroxy group, which alters its biological activity and receptor binding properties. This structural difference makes it a valuable tool for studying the specific roles of prostaglandins in various physiological and pathological processes .

Properties

IUPAC Name

(Z)-7-[(1R,2R,5R)-2-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,16-19,21-22H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFLKMLJQWGIIZ-LVJWDHJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1CCC(C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1CC[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-Deoxy prostaglandin F2beta
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11-Deoxy prostaglandin F2beta
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11-Deoxy prostaglandin F2beta
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11-Deoxy prostaglandin F2beta
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11-Deoxy prostaglandin F2beta
Reactant of Route 6
11-Deoxy prostaglandin F2beta

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